molecular formula C12H14O2 B8589206 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- CAS No. 54491-13-3

2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

Cat. No. B8589206
M. Wt: 190.24 g/mol
InChI Key: KQJUYWOMQYKQFH-UHFFFAOYSA-N
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Patent
US04351839

Procedure details

To a mixture of 117 g. (1.0 m) benzyl cyanide, 72 g. (1.1 m) powdered 86% potassium hydroxide and 250 ml. dimethylformamide under a nitrogen atmosphere is added dropwise 74 g. (1.0 m) 1,2-epoxy-butane at 5° C. The temperature is held at 5° C. for 30 minutes and allowed to warm to room temperature. The reaction mixture is poured into 1,500 ml. water and extracted with 5×200 ml. toluene. To the combined toluene extracts is added 50 ml. of 50% hydrochloric acid and the mixture is heated on a steam bath for one hour. The toluene layer is then water washed until it is neutral, dried over sodium sulfate and filtered. The solvent is removed under vacuum to give 135 g. of a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:10].[K+].[O:12]1[CH:14]([CH2:15][CH3:16])[CH2:13]1>CN(C)C=O>[CH2:15]([CH:14]1[O:12][C:8](=[O:10])[CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:13]1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 117 g
CUSTOM
Type
CUSTOM
Details
at 5° C
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 1,500 ml
EXTRACTION
Type
EXTRACTION
Details
water and extracted with 5×200 ml
ADDITION
Type
ADDITION
Details
To the combined toluene extracts is added 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 50% hydrochloric acid and the mixture is heated on a steam bath for one hour
Duration
1 h
WASH
Type
WASH
Details
water washed until it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give 135 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)C1CC(C(=O)O1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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